molecular formula C13H16N2O3S B225263 4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether

4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether

Cat. No. B225263
M. Wt: 280.34 g/mol
InChI Key: WEIFNZFKCBXGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a colorless, crystalline powder that is soluble in water, methanol, and ethanol. PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins.

Scientific Research Applications

PMSF is commonly used as a serine protease inhibitor in biochemical research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in a wide range of biological processes. PMSF is also used to inhibit proteases in cell lysates and tissue extracts to prevent protein degradation during isolation and purification. In addition, PMSF is used in the preparation of membrane fractions and in the study of membrane-bound enzymes.

Mechanism of Action

PMSF inhibits serine proteases by reacting with the active site serine residue of the enzyme. This reaction forms a covalent bond between PMSF and the serine residue, which blocks the access of substrates to the active site. PMSF is a reversible inhibitor, and the covalent bond can be broken by treatment with reducing agents such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G. In addition, PMSF has been shown to inhibit the activity of proteases involved in tumor invasion and metastasis, such as urokinase and matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

PMSF is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for biochemical research. It is relatively easy to use and can be added directly to reaction mixtures or cell lysates. However, PMSF has some limitations. It is not effective against all serine proteases, and some proteases may require higher concentrations of PMSF for inhibition. PMSF can also be unstable in aqueous solutions and may degrade over time, which can affect its potency.

Future Directions

There are several future directions for research on PMSF. One area of research is the development of new serine protease inhibitors with improved potency and specificity. Another area of research is the study of the physiological roles of serine proteases and their inhibitors in health and disease. PMSF has been shown to have anti-inflammatory and anti-tumor effects, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for the development of new methods for the synthesis and purification of PMSF to improve its yield and purity.

Synthesis Methods

PMSF can be synthesized by reacting 4-(1H-imidazol-1-ylsulfonyl)-2-nitrophenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield PMSF. The synthesis of PMSF is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

properties

Product Name

4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonylimidazole

InChI

InChI=1S/C13H16N2O3S/c1-3-8-18-13-5-4-12(9-11(13)2)19(16,17)15-7-6-14-10-15/h4-7,9-10H,3,8H2,1-2H3

InChI Key

WEIFNZFKCBXGTE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C

Origin of Product

United States

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